Cas no 438050-27-2 (2-Fluoro-5-Iodobenzyl Alcohol)

2-Fluoro-5-Iodobenzyl Alcohol is a halogenated benzyl alcohol derivative with significant utility in synthetic organic chemistry. The presence of both fluorine and iodine substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The hydroxyl group provides a versatile handle for further functionalization, enabling the synthesis of complex molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in pharmaceutical and materials science applications. This compound is particularly useful in the development of fluorinated and iodinated bioactive compounds, where precise regiochemical control is required.
2-Fluoro-5-Iodobenzyl Alcohol structure
2-Fluoro-5-Iodobenzyl Alcohol structure
Product Name:2-Fluoro-5-Iodobenzyl Alcohol
CAS No:438050-27-2
MF:C7H6FIO
MW:252.024817943573
CID:1515951
PubChem ID:22220046
Update Time:2025-05-22

2-Fluoro-5-Iodobenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • (2-fluoro-5-iodophenyl)methanol
    • 2-fluoro-5-iodo-benzylalcohol
    • 2-fluoro-5-iodobenzyl alcohol
    • 2-Fluoro-5-iodobenzoylchloride
    • AC1MCSRN
    • 2- fluoro-5-iodobenzoyl chloride
    • PubChem2131
    • ZINC02243102
    • CTK4D9287
    • Jsp003819
    • (2-fluoro-5-iodo-phenyl)-methanol
    • ACMC-20anuw
    • 2-fluoro-5-iodo-benzoyl chloride
    • 552461_ALDRICH
    • 2-fluoro-5-iodo-benzylalcohol; 2-fluoro-5-iodobenzyl alcohol; 2-Fluoro-5-iodobenzoylchloride; AC1MCSRN; 2- fluoro-5-iodobenzoyl chloride; PubChem2131; ZINC02243102; CTK4D9287; Jsp003819; (2-fluoro-5-iodo-phenyl)-methanol; ACMC-20anuw; 2-fluoro-5-iodo-benzoyl chloride; 552461_ALDRICH;
    • DA-42442
    • 2-Fluoro-5-iodobenzylalcohol
    • EN300-6966152
    • E89838
    • SCHEMBL1477460
    • MFCD06202824
    • RNOKFZIPFZZIAU-UHFFFAOYSA-N
    • CS-0193797
    • 2-fluoro -5-iodobenzyl alcohol
    • 438050-27-2
    • 2-Fluoro-5-Iodobenzyl Alcohol
    • Inchi: 1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
    • InChI Key: RNOKFZIPFZZIAU-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=C1)CO)F

Computed Properties

  • Exact Mass: 251.94474g/mol
  • Monoisotopic Mass: 251.94474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.2Ų

2-Fluoro-5-Iodobenzyl Alcohol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 70.00 2022-06-04
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Additional information on 2-Fluoro-5-Iodobenzyl Alcohol

Comprehensive Overview of 2-Fluoro-5-Iodobenzyl Alcohol (CAS No. 438050-27-2): Properties, Applications, and Industry Relevance

2-Fluoro-5-Iodobenzyl Alcohol (CAS No. 438050-27-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This compound, characterized by the presence of both fluorine and iodine substituents on a benzyl alcohol framework, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C7H6FIO, and distinct properties make it valuable for applications ranging from drug development to material science.

The growing demand for halogenated benzyl alcohols in modern research underscores the importance of compounds like 2-Fluoro-5-Iodobenzyl Alcohol. Researchers frequently search for terms such as "synthesis of fluorinated benzyl alcohols" or "iodo-fluoro aromatic compounds applications", reflecting the compound's relevance in cutting-edge studies. Its dual functionalization allows for selective modifications, making it a preferred choice for constructing complex molecules in medicinal chemistry.

One of the key advantages of 2-Fluoro-5-Iodobenzyl Alcohol lies in its role as a building block for pharmaceutical intermediates. The fluorine atom enhances metabolic stability and bioavailability, while the iodine moiety offers opportunities for further derivatization via cross-coupling reactions. This aligns with current trends in drug discovery, where researchers prioritize "fragment-based drug design" and "late-stage functionalization" strategies. The compound's CAS No. 438050-27-2 is often referenced in patents and publications exploring these methodologies.

From a technical perspective, 2-Fluoro-5-Iodobenzyl Alcohol exhibits notable solubility in polar organic solvents, which facilitates its use in homogeneous reaction systems. Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to verify its purity and structural integrity. Industry professionals searching for "high-purity halogenated benzyl derivatives" or "CAS 438050-27-2 suppliers" highlight the compound's commercial significance in fine chemical markets.

Environmental and regulatory considerations also play a role in the compound's applications. Unlike some traditional halogenated compounds, 2-Fluoro-5-Iodobenzyl Alcohol is designed for controlled use in laboratory settings, addressing concerns related to "green chemistry principles". This aligns with broader industry shifts toward "sustainable synthetic routes", a topic frequently queried in academic and industrial forums.

In summary, 2-Fluoro-5-Iodobenzyl Alcohol (CAS No. 438050-27-2) represents a critical tool for researchers advancing innovations in organic synthesis and drug development. Its multifaceted applications, combined with the rising interest in "fluorinated aromatic compounds" and "iodine-containing intermediates", ensure its continued prominence in scientific literature and industrial workflows. Future studies may further explore its potential in "catalysis" or "materials engineering", solidifying its role as a cornerstone of modern chemical research.

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